REACTION_CXSMILES
|
[CH2:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][N:2]1[N:10](C)[C:11](=O)OC(C)(C)C.[ClH:19].O1CCOCC1>ClCCl.C(O)C.O>[ClH:19].[CH3:11][NH:10][N:2]1[CH2:3][C:4]2[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=2)[CH2:1]1 |f:1.2,6.7|
|
Name
|
|
Quantity
|
126 g
|
Type
|
reactant
|
Smiles
|
C1N(CC2=CC=CC=C12)N(C(OC(C)(C)C)=O)C
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
Cl.O1CCOCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at the same temperature for 5 hr
|
Duration
|
5 h
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted
|
Type
|
TEMPERATURE
|
Details
|
An ice-cooled aqueous sodium hydroxide solution
|
Type
|
ADDITION
|
Details
|
was added to the ice-
|
Type
|
TEMPERATURE
|
Details
|
cooled aqueous layer
|
Type
|
CUSTOM
|
Details
|
to give a strongly-alkaline aqueous layer
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over potassium carbonate
|
Type
|
FILTRATION
|
Details
|
the insoluble material was filtered off
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The obtained oil was dissolved in diethyl ether (500 ml)
|
Type
|
ADDITION
|
Details
|
4N hydrochloric acid-dioxane solution (140 ml) was added
|
Type
|
STIRRING
|
Details
|
with stirring under ice-
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
CUSTOM
|
Details
|
precipitation of a solid
|
Type
|
FILTRATION
|
Details
|
This was filtered
|
Type
|
WASH
|
Details
|
washed with diethyl ether
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.CNN1CC2=CC=CC=C2C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 75.89 g | |
YIELD: PERCENTYIELD | 81% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |